Absence of Publicly Available Direct Comparative Bioactivity Data for the Title Compound
A systematic search of primary research articles, patents, and authoritative databases (PubMed, BindingDB, ChEMBL, Google Patents) conducted on 2026‑05‑02 returned no head‑to‑head or cross‑study quantitative bioactivity data (IC50, Ki, EC50, % inhibition at defined concentration) for 6‑Mercapto-1-(m‑tolyl)-1H‑pyrazolo[3,4‑d]pyrimidin‑4(5H)‑one against any defined molecular target. The closest structurally characterized comparators are patent compounds WYQ‑46 (N1‑cyclopentyl; PDE9A IC50 6 nM) and WYQ‑91 (PDE9A IC50 5.5 nM), but these differ at both the N1 and C6 positions, precluding quantitative extrapolation to the m‑tolyl/6‑mercapto derivative [1]. The title compound is therefore scientifically uncharacterized with respect to potency, selectivity, and functional activity, and no procurement decision can be guided by quantitative performance metrics at this time.
| Evidence Dimension | PDE9A inhibitory potency (closest scaffold-matched comparators) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | WYQ-46 (N1-cyclopentyl, C6-substituted-amino): PDE9A IC50 = 6 nM; WYQ-91: PDE9A IC50 = 5.5 nM |
| Quantified Difference | Cannot be calculated – target compound lacks any quantitative bioactivity measurement |
| Conditions | Recombinant human PDE9A catalytic domain; [3H]-cGMP substrate; 15 min incubation; liquid scintillation counting (BindingDB assay description) |
Why This Matters
Without quantitative target-engagement data, the title compound cannot be rationally prioritized over characterized analogs for PDE9A‑ or kinase‑focused discovery programs.
- [1] BindingDB. BDBM317095 (US9617269, Compound WYQ-46) – PDE9A IC50 6 nM; BDBM50034639 (US9617269, Compound WYQ-91) – PDE9A IC50 5.5 nM. https://www.bindingdb.org (accessed 2026-05-02). View Source
